molecular formula C4H6ClNO3 B080416 Methyl (2-chloroacetyl)carbamate CAS No. 13558-70-8

Methyl (2-chloroacetyl)carbamate

Cat. No. B080416
CAS RN: 13558-70-8
M. Wt: 151.55 g/mol
InChI Key: SYWSERLZKPGKDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl carbamates involves multiple methods, including the reaction of amines with chloroformates or isocyanates. For example, methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates have been synthesized by alkylation of carbazoles with chloroacetylamides, demonstrating the versatility of carbamate formation techniques (Sokolov et al., 2019). Another method involves using methyl formate as a green and efficient carbonylating agent to synthesize methyl N-phenyl carbamate from aniline, showcasing an alternative route with milder reaction conditions (Yalfani et al., 2015).

Molecular Structure Analysis

Molecular structure and spectral studies of methyl carbamates reveal significant insights into their stability and reactivity. For instance, the molecular structure and spectra properties of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate have been thoroughly investigated, indicating a stable structure with a large energy gap, which impacts its reactivity and applications (Sun-Yeun Ding, 2008).

Chemical Reactions and Properties

Methyl carbamates undergo various chemical reactions, showcasing their versatility. For example, the photoinduced alcoholysis of the trihaloacetyl group in methyl carbamates leads to diverse products, demonstrating the reactivity of these compounds under light-induced conditions (Izawa et al., 1983). Additionally, the synthesis and reactivity of N-alkyl carbamoylimidazoles, serving as methyl isocyanate substitutes, highlight the adaptability of carbamates in forming ureas and carbamates with various nucleophiles (Duspara et al., 2012).

Physical Properties Analysis

The physical properties of methyl carbamates, such as solubility, melting point, and boiling point, are crucial for their application in different chemical processes. Studies on carbamate formation in systems like 2-methylpiperidine with carbon dioxide provide insights into the solubility and phase behavior of these compounds in aqueous solutions, which is vital for their use in carbon capture and other environmental applications (Fandiño et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl (2-chloroacetyl)carbamate, such as reactivity with different nucleophiles, stability under various conditions, and potential for further transformations, are fundamental aspects of its utility in organic synthesis. The direct fixation of [11C]-CO2 by amines to form [11C-carbonyl]-methylcarbamates showcases the compound's utility in synthesizing labeled compounds for medical imaging applications, emphasizing its chemical versatility and potential in biochemistry (Wilson et al., 2010).

Scientific Research Applications

Microbial Degradation of Carbamate Pesticides

  • Scientific Field : Microbiology .
  • Methods of Application : The degradation of carbamates in bacteria proceeds by the enzymatic hydrolysis of the carbamate ester or amide linkage . For example, the degradation of carbendazim in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate 2-aminobenzimidazole and methyl formate .
  • Results or Outcomes : Over the past few decades, various genetic, metabolic, and biochemical analyses exploring carbamate degradation in bacteria have revealed certain conserved themes in metabolic pathways .

Carbamates in Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Carbamate derivatives, including Methyl (2-chloroacetyl)carbamate, have received much attention in recent years due to their chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease .
  • Methods of Application : In drugs, carbamates can play a role in drug-target interaction or improve the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .
  • Results or Outcomes : Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Carbamates in Pesticides

  • Scientific Field : Agricultural Chemistry .
  • Summary of Application : Carbamates are widely used as pesticides (insecticides, fungicides, and herbicides) . They are integral part of many pesticides approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
  • Methods of Application : Carbamates are applied to crops to control pests. They work by inhibiting the enzyme acetylcholinesterase, disrupting the nervous system of insects .
  • Results or Outcomes : The use of carbamates has significantly improved crop yields by reducing losses due to pests .

Carbamates in Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Carbamates are used as protecting groups of amines in organic synthesis .
  • Methods of Application : In organic synthesis, carbamates are used to protect amines from unwanted reactions. After the desired reactions are complete, the carbamate group can be removed to reveal the amine .
  • Results or Outcomes : The use of carbamates as protecting groups has enabled the synthesis of complex organic molecules .

Safety And Hazards

“Methyl (2-chloroacetyl)carbamate” is considered hazardous . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWSERLZKPGKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333827
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-chloroacetyl)carbamate

CAS RN

13558-70-8
Record name Methyl (2-chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-chloroacetamide (122.6 g, 1.31 mol) in 300 ml of 1,2-dichloroethane is cooled to 0° C. and treated with oxalyl chloride (200 g, 1.57 mol). The reaction mixture is heated at reflux for 4 hours. After cooling to 5° C., 68 ml of MeOH is added dropwise while keeping the internal temperature below 15° C. with external cooling. After addition is complete, the product is separated by filtration and washed with CH2Cl2 and Et2O. Recrystallization from CH2Cl2 yields methyl(chloroacetyl)carbamate.
Quantity
122.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
68 mL
Type
reactant
Reaction Step Three

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